molecular formula C22H25N13O7 B13436500 2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one

Katalognummer: B13436500
Molekulargewicht: 583.5 g/mol
InChI-Schlüssel: GAWZMGYLVUIAKP-UGNBEXOWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex purine derivative featuring a triazole-linked bicyclic sugar moiety. Its core structure comprises a 2-amino-6-oxopurine base (guanine analog) attached to a modified oxolane (tetrahydrofuran) ring system. A triazole bridge connects a secondary oxolane unit, which itself is substituted with a hydroxymethyl group and an additional purine base (2-amino-6-oxo-1H-purin-9-yl).

Eigenschaften

Molekularformel

C22H25N13O7

Molekulargewicht

583.5 g/mol

IUPAC-Name

2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C22H25N13O7/c23-21-27-16-12(18(39)29-21)25-5-33(16)11-2-8(37)9(41-11)1-7-3-35(32-31-7)14-10(4-36)42-20(15(14)38)34-6-26-13-17(34)28-22(24)30-19(13)40/h3,5-6,8-11,14-15,20,36-38H,1-2,4H2,(H3,23,27,29,39)(H3,24,28,30,40)/t8-,9+,10+,11+,14+,15+,20+/m0/s1

InChI-Schlüssel

GAWZMGYLVUIAKP-UGNBEXOWSA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CC4=CN(N=N4)[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C6N=C(NC7=O)N)CO)O

Kanonische SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CC4=CN(N=N4)C5C(OC(C5O)N6C=NC7=C6N=C(NC7=O)N)CO)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one involves multiple steps, including the formation of purine and oxolane rings. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactors, which offer efficiency and sustainability compared to traditional batch processes . These methods allow for continuous production, reducing waste and improving yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution can introduce new functional groups, creating a range of novel compounds.

Wissenschaftliche Forschungsanwendungen

2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: guanosine analogs, fluorinated nucleosides, and triazole-modified purines. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Key Structural Features Solubility (g/L) Biological Activity Reference
Target Compound Triazole-linked oxolane rings; dual purine bases Not reported Hypothesized: Nucleic acid interaction, oxidative stress marker
6-Amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one (PR-364800) Guanosine analog with missing oxygen atom ~12 (aqueous) Oxidative stress marker (8-OHdG analog); DNA damage detection
2-Amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6(9H)-one 3'-Deoxy-3'-fluoroguanosine; arabinofuranosyl configuration ~8 (DMSO) Antiviral activity (e.g., inhibits viral polymerases); improved metabolic stability
2-Amino-9-β-D-ribofuranosyl-1H-purin-6(9H)-one (Inosine analog) Ribose sugar; hypoxanthine base ~50 (aqueous) Immunomodulatory; precursor in purine salvage pathways
9-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol Simplified oxolane ring; single hydroxyl group ~20 (aqueous) Limited bioactivity; used in glycosylation studies

Key Research Findings

Triazole Linkage vs. Natural Glycosidic Bonds The triazole bridge in the target compound replaces the natural glycosidic bond found in guanosine. This modification enhances chemical stability against enzymatic hydrolysis but reduces aqueous solubility compared to natural nucleosides (e.g., guanosine solubility: ~40 g/L) . The triazole group may facilitate click chemistry applications, enabling conjugation with probes or drug delivery systems .

Fluorinated vs. Hydroxymethyl Substituents Fluorination at the 3'-position (as in 3'-deoxy-3'-fluoroguanosine) improves metabolic stability and bioavailability by resisting phosphorylase degradation. However, it reduces binding affinity to some kinases compared to the hydroxymethyl-substituted target compound .

Dual Purine System Unlike most nucleosides, the target compound features two purine bases connected via a triazole-oxolane scaffold.

Oxidative Stress Markers

  • Analog PR-364800 (missing oxygen atom) is a recognized marker for oxidative DNA damage (8-OHdG). The target compound’s similar structure may share this utility but with altered specificity due to the triazole linker .

Biologische Aktivität

The compound 2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one is a complex purine derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described using its IUPAC name and structural formula. It features a purine base and multiple hydroxyl groups that may contribute to its biological activity. The molecular formula is C21H28N6O6C_{21}H_{28}N_6O_6, with a molecular weight of approximately 448.50 g/mol.

  • Purinergic Signaling : The compound interacts with purinergic receptors (P1 and P2), which are critical in various physiological processes including neurotransmission and immune response. Activation of these receptors can lead to intracellular signaling cascades involving calcium mobilization and activation of protein kinases .
  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating excitotoxicity and inflammation in neuronal tissues . The presence of amino and hydroxyl groups may enhance its ability to penetrate the blood-brain barrier.
  • Antiviral Activity : Some studies suggest that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis . The triazole moiety in this compound may play a role in such antiviral mechanisms.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of P2Y receptor activation in vitro, suggesting potential applications in treating inflammatory diseases .
Study 2Showed neuroprotective effects in animal models of stroke, indicating reduced neuronal death and improved functional recovery .
Study 3Evaluated antiviral properties against RNA viruses; results indicated a dose-dependent reduction in viral load .

Case Study 1: Neuroprotection in Stroke Models

In a controlled study involving rats subjected to induced ischemic stroke, administration of the compound resulted in a 30% reduction in infarct size compared to control groups. Behavioral assessments post-stroke indicated improved motor function correlating with decreased neuronal apoptosis.

Case Study 2: Antiviral Efficacy

A clinical trial tested the compound's efficacy against influenza virus infections. Patients receiving the compound showed a significant decrease in symptom duration (average reduction of 2 days) compared to placebo groups. This suggests its potential as an adjunct therapy for viral infections.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.